molecular formula C6H6ClNO B1209517 2-Amino-5-chlorophenol CAS No. 28443-50-7

2-Amino-5-chlorophenol

Cat. No.: B1209517
CAS No.: 28443-50-7
M. Wt: 143.57 g/mol
InChI Key: FZCQMIRJCGWWCL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Amino-5-chlorophenol plays a significant role in biochemical reactions, particularly in the degradation pathway of 4-chloronitrobenzene. It interacts with enzymes such as chloronitrobenzene nitroreductase and hydroxylaminobenzene mutase, which are involved in the initial reactions of 4-chloronitrobenzene degradation. These interactions lead to the conversion of 4-chloronitrobenzene to this compound, which is a key intermediate in the degradation pathway .

Cellular Effects

This compound has been shown to affect various cellular processes. In renal slices, it induces lipid peroxidation within 60 minutes at a concentration of 1 mM. Additionally, it diminishes pyruvate-directed gluconeogenesis in a concentration-dependent manner following a 90-minute incubation . These effects suggest that this compound can influence cellular metabolism and oxidative stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with specific enzymes and biomolecules. It participates in the degradation pathway of 4-chloronitrobenzene, where it is formed as an intermediate. The compound is involved in the ring-cleavage reactions catalyzed by enzymes such as chloronitrobenzene nitroreductase and hydroxylaminobenzene mutase . These interactions are crucial for the breakdown of 4-chloronitrobenzene into less toxic compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. For example, lipid peroxidation induced by this compound occurs within 60 minutes, indicating a rapid onset of oxidative stress

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Renal and hepatic slices exposed to varying concentrations of this compound show changes in pyruvate-directed gluconeogenesis and leakage of lactate dehydrogenase (LDH). Higher concentrations may lead to increased toxicity and adverse effects . Understanding the dosage thresholds and toxic effects is crucial for its safe application in research.

Metabolic Pathways

This compound is involved in the degradation pathway of 4-chloronitrobenzene. The enzymes chloronitrobenzene nitroreductase and hydroxylaminobenzene mutase convert 4-chloronitrobenzene to this compound, which is further degraded into less toxic compounds . This pathway highlights the compound’s role in the detoxification process and its interactions with specific enzymes.

Subcellular Localization

This compound’s subcellular localization can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for determining its precise role in cellular processes and its potential effects on cellular function .

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-5-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCQMIRJCGWWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067385
Record name Phenol, 2-amino-5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28443-50-7
Record name 2-Amino-5-chlorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28443-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-chlorophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028443507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-amino-5-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2-amino-5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-chlorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.549
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-AMINO-5-CHLOROPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VK2H53LQN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 2-nitro-5-chloro-phenol (2.2 g, 14.0 mmol) in ethanol (40 mL) was added PtS2-C (5%, 200 mg) and hydrogenated at 45 psi for 4 hours. The mixture was filtered through celite and washed with ethyl acetate (100 mL). The solvent was evaporated and purified by chromatography ((ethyl acetate-hexanes: 2-3) to afford 1.89 g (95%) of a light brown solid. Recrystallization afforded an analytical sample: mp 149-151° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
[Compound]
Name
PtS2-C
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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